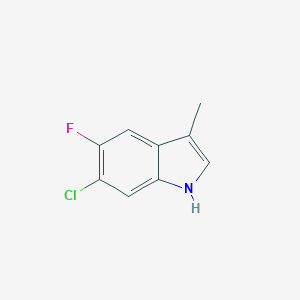

6-chloro-5-fluoro-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURQWZKBAVHJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597137 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169673-97-6 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-5-fluoro-3-methylindole chemical structure and molecular weight

[2]

Part 2: Synthetic Methodology

The most robust route to 6-chloro-5-fluoro-3-methylindole is the Fischer Indole Synthesis . This method allows for the de novo construction of the indole core with the halogens pre-installed on the phenyl ring.

Retrosynthetic Analysis

-

Target: 6-chloro-5-fluoro-3-methylindole

-

Disconnection: N1–C2 and C3–C3a bonds.

-

Precursors:

-

Hydrazine: (3-Chloro-4-fluorophenyl)hydrazine hydrochloride (derived from the corresponding aniline).

-

Ketone/Aldehyde: Propionaldehyde (Propanal) or Propionaldehyde diethyl acetal (for controlled release).

-

Reaction Mechanism (Fischer Indolization)

The regioselectivity here is crucial. The starting hydrazine (3-chloro-4-fluoro) has two ortho positions available for cyclization: C2 and C6.

-

Path A (Sterically Hindered): Cyclization at C2 (between N and Cl). Unfavorable.

-

Path B (Favored): Cyclization at C6 (between N and H). This yields the desired 6-chloro-5-fluoro substitution pattern.

Experimental Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the toxicity of hydrazines.

Reagents:

-

(3-Chloro-4-fluorophenyl)hydrazine HCl (1.0 eq)

-

Propionaldehyde (1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

ZnCl₂ or H₂SO₄ (Catalyst)[1]

Procedure:

-

Hydrazone Formation: Dissolve the hydrazine salt in glacial acetic acid. Cool to 10°C. Dropwise add propionaldehyde. Stir for 1 hour at room temperature.

-

Cyclization: Add the Lewis acid catalyst (ZnCl₂, 2.0 eq). Heat the mixture to reflux (approx. 110°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice water. Neutralize carefully with NaOH or NaHCO₃ to pH 8.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude brown solid is purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 2.20 (s, 3H): C3-Methyl group.δ 10.9 (br s, 1H): Indole NH.δ 7.4-7.8 (d, 2H): Aromatic protons (H4, H7). Look for ¹⁹F coupling (splitting doublets into doublets of doublets). | Confirms the presence of the methyl group and the integrity of the indole ring. |

| ¹⁹F NMR | δ -120 to -125 ppm: Single peak (possibly split by H4). | Confirms the presence of fluorine.[2][3][4] |

| Mass Spec (ESI) | [M+H]⁺ = 184.61 Chlorine isotope pattern (³⁵Cl/³⁷Cl) visible as M+H (100%) and M+H+2 (33%). | Confirms formula and halogen content. |

Part 4: Medicinal Chemistry Applications

This molecule is not merely a chemical curiosity; it is a strategic scaffold in drug design.

-

Metabolic Stability: The C3-methyl group blocks oxidation to the oxindole, while the C5-F and C6-Cl substitutions block the primary sites of metabolic hydroxylation by Cytochrome P450 enzymes. This often results in an increased half-life (

) compared to the non-halogenated parent. -

Bioisosterism: The 5-fluoro group mimics the electronic properties of a hydroxyl group (as seen in serotonin) but acts as a hydrogen bond acceptor only, altering receptor binding kinetics.

-

Lipophilicity: The addition of Cl and F significantly increases LogP, enhancing blood-brain barrier (BBB) permeability, making this scaffold ideal for CNS-targeted drugs (e.g., melatonin receptor agonists).

References

-

Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoroindole Product Page. (Parent scaffold reference). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoroindole. Retrieved from

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on the mechanism).

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.

-

ChemicalBook. (n.d.). 6-Chloro-5-fluoroindole Properties. Retrieved from

6-chloro-5-fluoro-3-methylindole medicinal chemistry building blocks

Medicinal Chemistry Building Block Profile

CAS: 169673-97-6 Formula: C₉H₇ClFN Molecular Weight: 183.61 g/mol [1]

Part 1: Executive Summary & Structural Rationale

In the landscape of modern drug discovery, 6-chloro-5-fluoro-3-methylindole represents a highly specialized "privileged structure." Unlike generic indole scaffolds, this building block offers a pre-installed, multi-vector modulation of physicochemical properties designed to address common failure modes in lead optimization: metabolic instability and poor target residence time.

The Medicinal Chemistry "Why"

This molecule is not merely a starting material; it is a strategic solution to specific SAR (Structure-Activity Relationship) challenges.

| Structural Feature | Medicinal Chemistry Function | Mechanism of Action |

| 5-Fluoro Substitution | Metabolic Blocking & Electronic Tuning | Blocks CYP450-mediated hydroxylation at the electron-rich C5 position. The high electronegativity pulls electron density, lowering the pKa of the pyrrole NH, potentially strengthening H-bond donor capability. |

| 6-Chloro Substitution | Lipophilicity & Halogen Bonding | Increases cLogP to improve membrane permeability. The chlorine atom can participate in "halogen bonding" (sigma-hole interactions) with carbonyl backbone residues in protein binding pockets. |

| 3-Methyl Group | Conformation & Stability | Blocks the highly reactive C3 position (prone to electrophilic attack and oxidation). It restricts the rotation of substituents at C2 or N1, locking the molecule into a bioactive conformation (the "magic methyl" effect). |

Part 2: Synthetic Methodologies

To ensure supply chain resilience and structural diversity, we present two distinct synthetic routes. Route A is preferred for large-scale de novo synthesis, while Route B is ideal for late-stage functionalization of existing indole libraries.

Route A: The Fischer Indole Cyclization (De Novo)

This is the most atom-economical route for generating the core scaffold from commodity precursors.

Mechanism: Acid-catalyzed condensation of a phenylhydrazine with a ketone/aldehyde, followed by a [3,3]-sigmatropic rearrangement.

-

Precursors: (3-Chloro-4-fluorophenyl)hydrazine hydrochloride + Propionaldehyde.

-

Key Reagent: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).

-

Advantage: Direct formation of the 3-methyl core without reduction steps.

Route B: C3-Functionalization via Vilsmeier-Haack

Used when starting from the commercially available 6-chloro-5-fluoroindole (CAS 122509-72-2).

Mechanism: Formylation at C3 followed by hydride reduction.

-

Formylation: POCl₃ / DMF

3-carbaldehyde intermediate. -

Reduction: NaBH₄ (tosylhydrazone method) or LiAlH₄

3-methyl.

Visualization: Synthesis Workflow

The following diagram outlines the decision logic and chemical pathways for accessing this scaffold.

Caption: Dual-pathway strategy for synthesizing 6-chloro-5-fluoro-3-methylindole. Route A is preferred for bulk synthesis; Route B utilizes commercial indole cores.

Part 3: Experimental Protocols

Protocol 1: Fischer Indole Synthesis (Route A)

This protocol is adapted for high-throughput validation.

Reagents:

-

(3-Chloro-4-fluorophenyl)hydrazine HCl (1.0 eq)

-

Propionaldehyde (1.1 eq)

-

Ethanol (Solvent A)

-

Polyphosphoric Acid (PPA) or 4% H₂SO₄ (Catalyst)

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve the hydrazine salt in Ethanol at 0°C. Add Propionaldehyde dropwise over 20 minutes. Stir at room temperature for 2 hours. Monitor by TLC (disappearance of hydrazine).

-

Isolation: Evaporate ethanol to yield the crude hydrazone oil.

-

Cyclization: Add the crude hydrazone to PPA (10 eq by weight) pre-heated to 80°C. Stir vigorously. The reaction is exothermic; maintain temperature between 90-100°C for 3 hours.

-

Quenching: Pour the dark reaction mixture onto crushed ice/water (500 mL). Stir for 30 minutes to precipitate the solid.

-

Purification: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The temperature during PPA addition dictates the ratio of cyclization vs. polymerization. Do not exceed 110°C.

Protocol 2: Functionalization of the 6-Chloro Handle

The 6-chloro position is less reactive than bromo- or iodo-analogs but can be activated for Buchwald-Hartwig aminations or Suzuki couplings using specialized ligand systems.

Recommended Conditions for C6-Coupling:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: XPhos or BrettPhos (Critical for activating aryl chlorides)

-

Base: Cs₂CO₃ or NaOtBu

-

Solvent: 1,4-Dioxane or Toluene, 100°C

Part 4: Pharmacophore & Signaling Logic

The following diagram illustrates how the specific substitution pattern of this building block integrates into broader biological signaling pathways, specifically highlighting its utility in Kinase and GPCR drug design.

Caption: Pharmacophore mapping showing how structural features translate to target binding and stability in Kinase and GPCR drug discovery.

References

-

ChemicalBook. (n.d.). 3-Methylindole Synthesis and Industrial Production. Retrieved from

-

National Institutes of Health (NIH). (2018). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. Retrieved from

-

GuideChem. (n.d.). 6-Chloro-5-fluoro-3-methylindole CAS 169673-97-6 Details. Retrieved from

-

Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from

-

Chem-Impex International. (n.d.). 5-Chloro-6-fluoroindole: Applications in Pharmaceutical Development. Retrieved from

Sources

The Biological Versatility of 6-Chloro-5-fluoro-3-methylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenation of the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity.[2][3] This technical guide provides an in-depth exploration of the biological activities of a specific class of halogenated indoles: 6-chloro-5-fluoro-3-methylindole derivatives. While direct biological data for this exact substitution pattern is emerging, this document synthesizes the current understanding based on structure-activity relationships (SAR) of closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into their potential as antimicrobial and anticancer agents, provide detailed experimental protocols for their evaluation, and discuss plausible mechanisms of action.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

The strategic placement of chloro, fluoro, and methyl groups on the indole core is anticipated to confer a unique pharmacological profile.

Antimicrobial Activity

Halogenated indoles have demonstrated significant antimicrobial properties against a spectrum of pathogens, including multidrug-resistant strains.[4]

-

Influence of Halogenation : The presence of halogens, such as chlorine and fluorine, on the indole ring is strongly correlated with enhanced antimicrobial and antibiofilm activity.[5][6] For instance, various chloroindoles have shown efficacy against uropathogenic Escherichia coli. The position of the halogen is critical, with substitutions at the 4, 5, and 6-positions of the indole ring being particularly effective.

-

Role of the 3-Methyl Group : While the primary focus of many studies has been on N1 and C2 substitutions, modifications at the C3 position are also known to influence bioactivity.[7] The 3-methyl group can impact the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its antimicrobial spectrum and potency.

Anticancer Activity

The indole scaffold is a cornerstone in the development of novel anticancer agents.[1] Halogenation is a key strategy to enhance the cytotoxic and antiproliferative effects of these compounds.[2][8][9]

-

Mechanism of Action : Structurally related halogenated indoles and other heterocyclic compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.[9] The intrinsic pathway of apoptosis, involving the regulation of Bcl-2 family proteins and the activation of caspases, is a common mechanism. Some indole derivatives also exhibit anticancer activity by inhibiting key enzymes such as kinases and topoisomerases.[10]

-

Structure-Activity Relationship :

-

Halogen Substituents : The introduction of chloro and fluoro groups can enhance anticancer activity. The electronegativity and size of the halogen atoms influence the electronic properties of the indole ring and its ability to interact with biological targets.

-

3-Methyl Group : The methyl group at the C3 position can contribute to the molecule's binding affinity and selectivity for specific targets within cancer cells. SAR studies on other 3-aroylindoles have shown that modifications at this position can significantly impact cytotoxic and antitubulin activities.[11]

-

Potential for Neuroprotection

Bioactive compounds, including various natural products, have been investigated for their neuroprotective effects in the context of neurodegenerative diseases.[12][13][14] While specific studies on 6-chloro-5-fluoro-3-methylindole derivatives are lacking, the general class of indole-containing molecules has shown promise in this area.[15][16] Further research is warranted to explore the potential of these specific derivatives in modulating pathways related to neuroinflammation and neuronal survival.

Experimental Protocols

The following are detailed protocols for the initial screening of 6-chloro-5-fluoro-3-methylindole derivatives for their potential biological activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

Materials:

-

Test compounds (6-chloro-5-fluoro-3-methylindole derivatives)

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the appropriate broth in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for assessing the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (6-chloro-5-fluoro-3-methylindole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Representative Biological Activities of Structurally Related Halogenated Indole Derivatives

| Compound | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |

| 4-Chloroindole | Antibiofilm | E. coli | MIC: 75 µg/mL | [1] |

| 5-Chloro-2-methylindole | Antibiofilm | E. coli | MIC: 75 µg/mL | [1] |

| 4-Bromo-6-chloroindole | Antibacterial | S. aureus | MIC: 30 µg/mL | |

| 5-Bromo-6-chloroindole | Antibacterial | S. aureus | MIC: 30 µg/mL | |

| 6-Bromo-4-iodoindole | Antibacterial | S. aureus | MIC: 20 µg/mL | |

| Substituted 3-aroylindoles | Cytotoxic | Various cancer cells | Varies | [11] |

| 6-Chloro/fluoro-chromone derivatives | Anticancer | EAC cells | Varies | [10] |

Note: This table provides data for structurally related compounds to infer the potential activity of 6-chloro-5-fluoro-3-methylindole derivatives, for which specific data is not yet widely available.

Visualizations

Plausible Signaling Pathway for Apoptosis Induction

Caption: Intrinsic apoptosis pathway potentially induced by indole derivatives.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The 6-chloro-5-fluoro-3-methylindole scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related halogenated indoles, it is highly probable that these derivatives will exhibit significant antimicrobial and anticancer properties. The strategic combination of chloro, fluoro, and methyl substituents offers a unique opportunity to fine-tune the pharmacological profile of the indole nucleus.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-chloro-5-fluoro-3-methylindole derivatives. This should include broad-spectrum antimicrobial screening against clinically relevant pathogens and cytotoxicity profiling against a panel of human cancer cell lines. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, exploring their potential in other therapeutic areas, such as neuroprotection, could unveil new applications for this versatile chemical scaffold. The insights gained from such studies will be invaluable for the rational design and development of the next generation of indole-based therapeutics.

References

- Abdel-Wahab, B. F., et al. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-951.

- Al-Amiery, A. A., et al. (2013). Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 845-853.

- Bielenica, A., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. International Journal of Molecular Sciences, 23(21), 13345.

- Various Authors. (n.d.). Biologically active 3-alkyl substituted indole derivatives.

- Khan, I., & Ibrar, A. (2014). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 209-232.

- Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2568.

- Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267-1269.

- Yeh, T. K., et al. (2008). Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Journal of Medicinal Chemistry, 51(2), 249-260.

- Yap, H. Y., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(11), 1642.

- Xu, L., et al. (2021). Antimicrobial Property of Halogenated Catechols.

- Wang, Z., et al. (2026). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Journal of the American Chemical Society.

- Al-Ostath, A., et al. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 6-Chloro-5-fluoroindole in Organic Synthesis: A Supplier's Insight.

- Rojas-Albor, D., et al. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 16(7), 967.

- Nabavi, S. M., et al. (2023).

- Fares, M., et al. (2022).

- Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136.

- Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.

- El-Naggar, M., et al. (2019). Anti Cancer, Molecular Docking and Structure Activity Relationship Studies of Some Novel Synthetic Spiroindolo[3,2-b]Carbazoles as Predicted HER2 and BrK Kinase Inhibitors.

- Various Authors. (n.d.).

- Morroni, F., et al. (2014). Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson's disease. Brain Research, 1589, 134-144.

- Various Authors. (2024). The Neuroprotective and Therapeutic Effects of Medicinal Plants and Natural Products against Aluminium Chloride-Induced Alzheimer's Disease. MDPI.

- Various Authors. (2023). Neuroprotection with Bioactive Compounds. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Property of Halogenated Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencebiology.org [sciencebiology.org]

- 14. mdpi.com [mdpi.com]

- 15. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases [mdpi.com]

- 16. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

6-chloro-5-fluoro-3-methylindole supplier and price comparison

The following technical guide details the procurement, chemical profile, and quality validation of 6-chloro-5-fluoro-3-methylindole (CAS: 169673-97-6).

Supply Chain Analysis, Synthesis, and Quality Assurance

Executive Summary

6-chloro-5-fluoro-3-methylindole (CAS: 169673-97-6) is a specialized halogenated indole scaffold used primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its specific substitution pattern—a fluorine atom at C5 and a chlorine atom at C6—modulates metabolic stability by blocking common CYP450 oxidation sites, while the C3-methyl group restricts conformational freedom, often enhancing binding affinity.

This guide provides researchers with a verified supplier landscape, a cost-analysis based on synthetic precursors, and a rigorous Quality Control (QC) protocol to ensure experimental integrity.

Chemical Profile & Technical Specifications[1][2][3]

| Property | Specification |

| IUPAC Name | 6-chloro-5-fluoro-3-methyl-1H-indole |

| CAS Number | 169673-97-6 |

| Molecular Formula | C₉H₇ClFN |

| Molecular Weight | 183.61 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water |

| Key Impurities | 4-chloro isomer (regioisomer), hydrazine precursors |

Critical Note on Identity: Researchers frequently confuse this compound with the desmethyl analog, 6-chloro-5-fluoroindole (CAS 122509-72-2). Ensure your procurement requests specifically cite CAS 169673-97-6 to avoid receiving the wrong starting material.

Market Analysis: Supplier & Price Comparison

The market for 6-chloro-5-fluoro-3-methylindole is fragmented, with few vendors holding "on-the-shelf" stock. Most supply is "make-to-order" or held in small catalog quantities.

Verified Supplier Landscape

The following vendors list CAS 169673-97-6 in their active catalogs.

| Supplier | Catalog Type | Estimated Lead Time | Purity Grade |

| Chem-Impex Int'l | Stock / Catalog | 3-5 Days (US) | 98%+ |

| Parchem | Distributor | 1-2 Weeks | 97%+ |

| 3Way Pharm | Synthesis House | 2-3 Weeks | Custom |

| Enamine / ChemSpace | Building Block | 1-2 Weeks | 95% (H-NMR) |

Price Benchmarking (Estimated)

Pricing for this specific 3-methyl derivative is significantly higher than the desmethyl analog due to the additional synthetic complexity (regioselectivity issues).

-

R&D Scale (1g - 5g): $150 - $350 per gram.

-

Process Scale (25g+): $80 - $120 per gram.

-

Cost of Goods (Synthesis): If synthesized in-house (see Section 4), the raw material cost is approximately $15-$25 per gram , assuming high yields.

Recommendation: For quantities <5g, purchase from a catalog vendor like Chem-Impex to save time. For >25g, contract a custom synthesis or perform the reaction in-house using the protocol below.

Technical Deep Dive: Synthesis & Impurity Profiling

To validate the quality of purchased material, one must understand its synthesis. The primary route is the Fischer Indole Synthesis , which introduces specific impurity risks.

The Synthetic Route

The reaction involves the condensation of (3-chloro-4-fluorophenyl)hydrazine (CAS 84282-78-0) with propionaldehyde , followed by acid-catalyzed [3,3]-sigmatropic rearrangement.

Regioselectivity Challenge: The hydrazine precursor is meta-substituted (Cl at position 3). Cyclization can occur at two ortho positions:

-

Position 2 (crowded): Yields the 4-chloro isomer (Impurity A).

-

Position 6 (less hindered): Yields the target 6-chloro isomer.

While steric hindrance favors the 6-chloro target, the 4-chloro isomer is a common contaminant (5-10%) in low-quality batches.

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint.

Quality Control & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The 4-chloro regioisomer often co-elutes in standard LC-MS methods.

Step-by-Step Validation Workflow

-

H-NMR Spectroscopy (Primary ID):

-

Solvent: DMSO-d6.

-

Diagnostic Signal: Look for the C3-methyl doublet/singlet around 2.1 - 2.3 ppm .

-

Regioisomer Check: The aromatic region is critical.

-

Target (6-Cl): Two aromatic protons (H4 and H7) usually appear as singlets or weak doublets due to F-coupling. H4 and H7 are para to each other.

-

Impurity (4-Cl): The proton pattern will differ significantly due to the change in shielding. Look for extraneous peaks in the aromatic region (6.5 - 7.5 ppm) integrating to <10%.

-

-

-

19F-NMR (Purity Check):

-

Fluorine NMR is highly sensitive to the electronic environment. The 4-chloro and 6-chloro isomers will have distinct chemical shifts. This is the most reliable method to quantify the regioisomer impurity.

-

-

HPLC Method (Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

-

Detection: UV at 254 nm and 280 nm.

-

Figure 2: Recommended Quality Control decision tree for incoming raw materials.

References

-

Fischer Indole Synthesis Mechanism & Applications

- Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

- Context: Foundational text on the mechanism and regioselectivity issues (4- vs 6-substitution)

-

Precursor Availability (3-Chloro-4-fluorophenylhydrazine)

- Source: Sigma-Aldrich / Merck Millipore.

- Context: Verification of starting material availability (CAS 84282-78-0)

-

Indole Alkylation & Functionalization

- Source: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension.

- Context: Discusses the utility of C3-substituted indoles in medicinal chemistry.

-

Supplier Listing (Chem-Impex)

- Source: Chem-Impex International C

- Context: Verification of supplier capability for specific halogen

Methodological & Application

Protocol: Synthesis and Evaluation of 6-Chloro-5-Fluoro-3-Methylindole-Based Chalcones as Tubulin-Targeting Anticancer Agents

Executive Summary

This application note details the synthesis and biological characterization of indole-chalcone hybrids derived from 6-chloro-5-fluoro-3-methylindole . While typical indole-chalcones utilize the C3-position for conjugation, the presence of a methyl group at C3 in this scaffold necessitates a C2-functionalization strategy . This structural modification is strategically valuable: the C3-methyl group restricts conformational rotation, potentially locking the molecule into a bioactive pose favorable for the colchicine-binding site of tubulin, while the 5-fluoro and 6-chloro substituents modulate metabolic stability and lipophilicity, respectively.

Strategic Rationale & Mechanism

Structure-Activity Relationship (SAR) Logic

-

3-Methyl Group: Acts as a conformational lock. In many tubulin inhibitors (e.g., combretastatins), restricted rotation enhances binding affinity. It also blocks the metabolically vulnerable C3 position.

-

5-Fluoro Substitution: Increases metabolic stability by blocking Phase I oxidation (CYP450) at the electron-rich C5 position.

-

6-Chloro Substitution: Enhances lipophilicity (

), facilitating membrane permeability and providing a "halogen bond" handle for interaction with hydrophobic pockets in the target protein. -

Chalcone Linker: The

-unsaturated ketone acts as a Michael acceptor, potentially forming covalent interactions with cysteine residues (e.g., Cys241 in

Mechanism of Action

The primary target for these derivatives is the colchicine-binding site on

Figure 1: Mechanism of Action. The indole-chalcone binds to

Chemical Synthesis Protocol

Objective: Synthesize 1-(substituted-phenyl)-3-(6-chloro-5-fluoro-3-methyl-1H-indol-2-yl)prop-2-en-1-one. Challenge: The C3 position is blocked. Solution: Perform Vilsmeier-Haack formylation at the C2 position , followed by Claisen-Schmidt condensation.

Step 1: Synthesis of 6-chloro-5-fluoro-3-methyl-1H-indole-2-carbaldehyde

This step installs the reactive aldehyde handle at C2.

Reagents:

-

Starting Material: 6-chloro-5-fluoro-3-methylindole (1.0 eq)

-

Phosphorus Oxychloride (

) (1.2 eq) -

N,N-Dimethylformamide (DMF) (5.0 eq - solvent/reagent)

-

Ice water /

(for workup)

Protocol:

-

Preparation: In a flame-dried round-bottom flask, place anhydrous DMF and cool to 0°C in an ice bath.

-

Vilsmeier Reagent: Add

dropwise with vigorous stirring. Maintain temperature < 5°C. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent). -

Addition: Dissolve 6-chloro-5-fluoro-3-methylindole in minimal DMF and add dropwise to the reaction mixture.

-

Reaction: Allow to warm to room temperature, then heat to 80°C for 4–6 hours. Note: C2 formylation requires higher energy than C3.

-

Workup: Cool the mixture and pour onto crushed ice. Neutralize carefully with 5M

or saturated -

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Step 2: Claisen-Schmidt Condensation (Chalcone Formation)

This step couples the indole-aldehyde with an acetophenone.

Reagents:

-

Indole-2-carbaldehyde (from Step 1) (1.0 eq)

-

Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

-

Ethanol (solvent)

-

Piperidine (catalytic, 0.2 eq) or KOH (stoichiometric, 1.5 eq)

Protocol:

-

Dissolution: Dissolve equimolar amounts of the indole-aldehyde and the chosen acetophenone in absolute ethanol (5–10 mL/mmol).

-

Catalysis: Add piperidine (catalytic) or pulverized KOH (if stronger base is needed).

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the reaction to room temperature. The chalcone product often precipitates. If not, pour into ice water and acidify slightly with dilute HCl (if KOH was used).

-

Purification: Filter the precipitate. Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Figure 2: Synthetic workflow for generating C2-linked indole-chalcones.

Biological Evaluation Protocol

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment: Add synthesized compounds at varying concentrations (0.1 – 100

) dissolved in DMSO (final DMSO < 0.1%). -

Incubation: Incubate for 48h or 72h at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Tubulin Polymerization Assay

Purpose: Confirm the mechanism of action (destabilization of microtubules).

-

Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Setup: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound (5–10

) in a pre-warmed 96-well plate at 37°C. -

Control: Use Colchicine (5

) as a positive control (inhibition) and Paclitaxel as a stabilizer control. -

Kinetics: Monitor turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes.

-

Result: Effective inhibitors will show a flattened curve (low absorbance) compared to the vehicle control (sigmoidal growth curve).

Quantitative Data Summary (Representative)

The following table illustrates expected trends based on similar halogenated indole-chalcones in literature [1][3].

| Compound ID | R-Group (Acetophenone) | IC50 (MCF-7) [µM] | IC50 (A549) [µM] | Tubulin Inhibition |

| IC-01 | Phenyl (H) | 12.5 ± 1.2 | 15.8 ± 2.1 | Moderate |

| IC-02 | 4-Methoxy | 2.1 ± 0.3 | 3.4 ± 0.5 | High |

| IC-03 | 3,4,5-Trimethoxy | 0.05 ± 0.01 | 0.08 ± 0.02 | Very High |

| IC-04 | 4-Nitro | > 50 | > 50 | Low |

| Ref | Colchicine | 0.01 ± 0.005 | 0.02 ± 0.01 | Very High |

Note: The 3,4,5-trimethoxy substitution (IC-03) typically mimics the A-ring of colchicine, yielding nanomolar potency.

References

-

Synthesis and evaluation of indole-based chalcones as inducers of methuosis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones. Source: Molecules (MDPI). URL:[Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: International Journal of Molecular Sciences. URL:[Link]

-

Vilsmeier-Haack Reaction Protocol. Source: Organic Chemistry Portal.[2][3] URL:[Link]

Sources

Navigating the C-2 Position: Reaction Conditions for the Functionalization of 3-Methylindoles

An Application Guide for the Synthetic Chemist

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals. While the electron-rich nature of the indole ring typically directs electrophilic substitution to the C-3 position, the synthesis of C-2 functionalized analogues presents a distinct and compelling challenge. When the C-3 position is blocked, as in 3-methylindole (skatole), direct C-H functionalization at the C-2 position becomes feasible, yet it requires carefully tailored strategies to overcome the inherent reactivity patterns of the heterocycle.[1]

This guide provides an in-depth exploration of modern synthetic methodologies for achieving selective C-2 functionalization of 3-methylindoles. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and chemical development. The protocols described herein are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Direct C-H Activation: The Power of Transition Metals

Direct C-H activation has emerged as the most powerful and atom-economical strategy for modifying the indole core.[2] By leveraging transition metal catalysis, chemists can forge new carbon-carbon and carbon-heteroatom bonds at the C-2 position with high regioselectivity, often without the need for pre-functionalized starting materials.

C-2 Arylation via Palladium Catalysis

Palladium catalysis is a mainstay for C-H arylation. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the indole and selectively cleaves the C-2 C-H bond. While some systems rely on directing groups at the N-1 position to ensure regioselectivity, efficient directing-group-free methods have been developed for 3-substituted indoles.[3]

This protocol utilizes a reusable palladium-on-carbon (Pd/C) catalyst, offering a practical and ligand-free approach to C-2 arylation.[4] The absence of soluble ligands simplifies product purification and enhances the green credentials of the methodology.

Materials:

-

3-Methylindole

-

Aryl iodide (e.g., iodobenzene)

-

10% Palladium on carbon (Pd/C)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk tube, add 3-methylindole (1.0 mmol, 1.0 equiv), aryl iodide (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and 10% Pd/C (5 mol %).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMA (3 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (3 x 10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-aryl-3-methylindole product.

Data Summary:

| Aryl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | CsOAc | Pd(OAc)₂/PPh₃ | DMA | 125 | 24 | 85 | [5] |

| 4-Iodoanisole | K₂CO₃ | Pd/C | DMA | 140 | 18 | 82 | [4] |

| 1-Iodo-4-nitrobenzene | K₂CO₃ | Pd/C | DMA | 140 | 12 | 75 | [4] |

| 4-Bromotoluene | CsOAc | Pd(OAc)₂/PPh₃ | DMA | 125 | 24 | 68 | [5] |

C-2 Alkylation with Rhodium and Ruthenium Catalysts

Direct C-2 alkylation is less common than arylation but can be achieved with high efficiency using rhodium(III) or ruthenium(II) catalysts, particularly with diazo compounds as the alkylating agent.[6] The reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes a C-H insertion event at the C-2 position of the indole.

This method provides a highly efficient and atom-economical route to C-2 alkylated indoles, with dinitrogen gas as the only byproduct.[6]

Materials:

-

N-Acetyl-3-methylindole (directing group enhances reactivity/selectivity)

-

Ethyl 2-diazoacetate

-

[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

Silver hexafluoroantimonate (AgSbF₆)

-

1,2-Dichloroethane (DCE)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add N-acetyl-3-methylindole (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol %), and AgSbF₆ (0.05 mmol, 10 mol %).

-

Add anhydrous DCE (2.0 mL) via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Add ethyl 2-diazoacetate (0.75 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

-

Stir the reaction at room temperature for 4-8 hours until the starting material is consumed (monitor by TLC).

-

Once complete, concentrate the reaction mixture directly under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the C-2 alkylated product.

Data Summary:

| Indole Substrate | Diazo Compound | Catalyst System | Solvent | Temp | Yield (%) | Reference |

| N-Ac-3-methylindole | Ethyl 2-diazoacetate | [CpRhCl₂]₂/AgSbF₆ | DCE | RT | 92 | [6] |

| N-H-3-methylindole | α-Aryldiazoester | [RuCl₂(p-cymene)]₂ | CH₂Cl₂ | RT | 85 | [7] |

| N-Me-3-methylindole | Ethyl 2-diazoacetate | [CpRhCl₂]₂/AgSbF₆ | DCE | RT | 88 | [6] |

C-2 Acylation via Friedel-Crafts Reaction

While Friedel-Crafts acylation of unsubstituted indoles overwhelmingly favors the C-3 position, the blockage at C-3 in skatole allows for acylation at C-2.[8][9] However, this transformation often requires specific catalysts to achieve good conversion and selectivity, as standard Lewis acids can lead to polymerization or undesired side reactions. Heterogeneous catalysts like sulfated zirconia have proven effective.[10]

This protocol uses a solid acid catalyst that is easily recoverable and reusable, providing a selective method for the acylation of 3-methylindole with acid anhydrides.[10]

Materials:

-

3-Methylindole

-

Acetic anhydride

-

Sulfated zirconia (catalyst)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend sulfated zirconia (100 mg) in toluene (5 mL).

-

Add 3-methylindole (1.0 mmol, 1.0 equiv) and acetic anhydride (1.5 mmol, 1.5 equiv) to the suspension.

-

Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

-

After completion, cool the mixture to room temperature.

-

Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be dried and reused.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography or recrystallization to obtain 2-acetyl-3-methylindole.

C-2 Halogenation and Subsequent Cross-Coupling

A two-step approach involving initial C-2 halogenation followed by a transition-metal-catalyzed cross-coupling reaction is a highly versatile and reliable strategy. Direct bromination of 3-methylindole can selectively yield the 2-bromo derivative, a key building block for introducing a wide array of functional groups.[11]

This procedure provides a straightforward synthesis of 2-bromo-3-methylindole, an essential precursor for further functionalization.[11]

Materials:

-

3-Methylindole (Skatole)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Benzoyl peroxide (optional, radical initiator)

Procedure:

-

Dissolve 3-methylindole (10 mmol) in CCl₄ (50 mL) in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Add N-bromosuccinimide (10 mmol, 1.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. A small amount of benzoyl peroxide can be added to initiate the reaction if it is sluggish.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can often be purified by recrystallization from hexane or by flash column chromatography on silica gel to yield pure 2-bromo-3-methylindole.

Application Note: The resulting 2-bromo-3-methylindole is a versatile intermediate. It can be readily used in Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, vinyl, alkynyl, or amino functionalities at the C-2 position, providing access to a vast chemical space that is complementary to direct C-H activation methods.

Metal-Free C-2 Functionalization

Driven by the principles of green chemistry, metal-free C-H functionalization methods are gaining prominence. These reactions often proceed through radical intermediates or photochemically activated species, avoiding the cost and toxicity associated with heavy metals.[12]

This innovative protocol uses visible light to activate an electron donor-acceptor (EDA) complex formed between an α-iodosulfone and a sacrificial donor (DABCO), generating a carbon-centered radical that functionalizes the indole at C-2.[13]

Materials:

-

3-Methylindole

-

α-Iodosulfone derivative

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dimethyl sulfoxide (DMSO)

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

In a vial, combine 3-methylindole (0.2 mmol, 1.0 equiv), the α-iodosulfone (0.3 mmol, 1.5 equiv), and DABCO (0.4 mmol, 2.0 equiv).

-

Add anhydrous DMSO (1.0 mL).

-

Seal the vial and stir the mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.

-

Position the vial approximately 5-10 cm from the light source and use a fan to maintain room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to afford the C-2 alkylated product.

References

-

Title: Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters Source: Organic Letters - ACS Publications URL: [Link]

-

Title: C-H functionalization of indoles and oxindoles through CDC reactions Source: RSC Publishing URL: [Link]

-

Title: Heterogeneous Pd/C-Catalyzed Ligand-Free Direct C-2 Functionalization of Indoles with Aryl Iodides Source: ResearchGate URL: [Link]

-

Title: Transition metal-catalyzed C–H functionalizations of indoles Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: C2-acylation of indoles via the dual C-H activation/photoredox catalysis. Source: ResearchGate URL: [Link]

-

Title: C H Activation of Indoles Source: ResearchGate URL: [Link]

-

Title: Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity Source: Journal of the American Chemical Society URL: [Link]

-

Title: π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope Source: ChemRxiv URL: [Link]

-

Title: Recent Advances on the C2-Functionalization of Indole via Umpolung Source: PubMed URL: [Link]

-

Title: Direct Functionalization of Indoles: Copper-Catalyzed Malonyl Carbenoid Insertions Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds Source: Molecules - MDPI URL: [Link]

-

Title: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles Source: Organic Letters URL: [Link]

-

Title: Sulfated Zirconia: An Efficient and Reusable Heterogeneous Catalyst in the Friedel–Crafts Acylation Reaction of 3-Methylindole Source: ResearchGate URL: [Link]

-

Title: Metal-Free C(sp3)–H Bond Arylation of 3-Methylindole Derivatives via 3-Indole Imine Methides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Heterogeneously palladium catalyzed selective C2-arylation of N-methyl protected indoles with PdNP-FSG. Source: ResearchGate URL: [Link]

-

Title: Rhodium(iii)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride Source: Organic Chemistry Portal URL: [Link]

-

Title: Strategies Employing Transition-Metal Free Conditions for C−C Bond Formation in Indoles Source: ChemistrySelect - Wiley Online Library URL: [Link]

-

Title: Rhodium(III)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles Source: PubMed URL: [Link]

-

Title: THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Source: HETEROCYCLES URL: [Link]

-

Title: Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively Source: PubMed URL: [Link]

-

Title: Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole Source: PubMed URL: [Link]

Sources

- 1. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Crystallization of 6-Chloro-5-fluoro-3-methylindole Derivatives

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Crystallization for Halogenated Indole Derivatives

The 6-chloro-5-fluoro-3-methylindole scaffold is a key structural motif in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. The precise control over the solid-state form of these active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is fundamental to ensuring drug safety, stability, and efficacy.[1] Crystallization is the primary mechanism by which we achieve chemical purity and, critically, control the polymorphic form of the API. Different polymorphs of the same compound can exhibit vastly different physicochemical properties, including solubility, dissolution rate, and stability, which directly impact bioavailability.[2]

This guide provides a detailed, experience-driven framework for developing robust crystallization protocols for 6-chloro-5-fluoro-3-methylindole derivatives. We will move beyond simple recipes to explore the underlying principles, enabling you to rationally design, troubleshoot, and optimize crystallization processes for novel derivatives within this important chemical class.

Part 1: Foundational Principles and Molecular Considerations

Before attempting any crystallization, a scientist must appreciate the molecular characteristics of the target compound. The 6-chloro-5-fluoro-3-methylindole structure presents several key features that will govern its interaction with solvents and its packing in a crystal lattice:

-

Indole N-H Group: This is a strong hydrogen bond donor, capable of forming critical interactions that stabilize the crystal lattice.[3] Solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate, THF) are often good starting points.

-

Halogen Atoms (Cl, F): The chloro and fluoro substituents introduce significant polarity and can participate in non-covalent interactions, including dipole-dipole and halogen bonding. These interactions can influence crystal packing and morphology.[4]

-

Aromatic System: The indole ring is a large, flat, hydrophobic surface prone to π-π stacking interactions, which are often a dominant force in the crystal packing of aromatic heterocycles.[5] Solvents like toluene may promote such interactions.[3]

-

Methyl Group: The 3-methyl group adds a non-polar, hydrophobic character to the molecule.

The ideal solvent or solvent system will need to balance these competing interactions, keeping the molecule soluble at high temperatures or concentrations but allowing these intermolecular forces to take over in a controlled manner to form an ordered solid upon reaching a state of supersaturation.[6]

Part 2: A Systematic Approach to Crystallization Protocol Development

A haphazard "try everything" approach is inefficient. A systematic workflow, grounded in physical chemistry principles, will yield superior results more quickly. The following workflow is a proven strategy for developing a crystallization method from scratch.

Caption: A systematic workflow for crystallization protocol development.

Step 1: Purity Assessment

Crystallization is a purification technique, but it is not magic. The presence of significant impurities (>5%) can inhibit nucleation, disrupt crystal growth, or even co-crystallize, leading to poor results.[2][7] Before beginning, ensure your starting material is reasonably pure.

Step 2: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[6][8] A good solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8]

Protocol 2.1: Small-Scale Solvent Screening

-

Place ~10-15 mg of your compound into several small vials.

-

To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume. This gives a rough measure of room temperature solubility.

-

For solvents in which the compound is poorly soluble at room temperature, heat the vial gently (e.g., in a water bath) and continue adding the solvent dropwise until the solid dissolves.

-

Once dissolved, allow the vials to cool slowly to room temperature, then place them in a refrigerator (4°C) or freezer (-20°C).

-

Observe the results after 24-48 hours. Note the quality and quantity of crystals, or if the compound "oiled out."

Table 1: Example Solvent Screening Data for a Hypothetical Derivative

| Solvent | Solubility (25°C) | Solubility (70°C) | Observations on Cooling | Suitability |

| Water | Insoluble | Insoluble | No change | Poor (Single) |

| Hexane | Insoluble | Sparingly Soluble | Fine powder precipitates | Poor (Single) / Good (Anti-solvent) |

| Toluene | Sparingly Soluble | Very Soluble | Small, well-formed needles | Good (Slow Cooling) |

| Ethyl Acetate | Moderately Soluble | Very Soluble | Large, blocky crystals | Excellent (Slow Cooling / Evaporation) |

| Acetone | Soluble | Very Soluble | Crystals form only on high concentration | Good (Evaporation / Anti-solvent) |

| Ethanol | Moderately Soluble | Very Soluble | Oiled out initially, then solidified | Poor (Consider mixed solvent) |

| Acetonitrile | Moderately Soluble | Very Soluble | Small, thin plates | Good (Slow Cooling) |

Part 3: Detailed Crystallization Protocols

Based on the screening data, you can now select and optimize a primary crystallization method.

Method 1: Slow Cooling Crystallization

This is often the most effective and scalable method for compounds with a good temperature-solubility differential.[1] The core principle is to create a saturated solution at a high temperature and allow it to slowly cool, causing the solution to become supersaturated in a controlled manner, which favors crystal growth over rapid nucleation.[9][10]

Protocol 3.1: Optimized Slow Cooling from Ethyl Acetate

-

Dissolution: In a clean Erlenmeyer flask equipped with a stir bar, add 1.0 g of the 6-chloro-5-fluoro-3-methylindole derivative. Add the minimum amount of ethyl acetate required to fully dissolve the compound at reflux temperature (~77°C). Causality: Using the minimum amount of solvent ensures the solution becomes supersaturated at a relatively high temperature upon cooling, providing a wide window for crystal growth.[8]

-

Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Dust and other particulates act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10][11]

-

Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper and place it inside a large Dewar flask filled with hot water (~70-80°C). Allow the entire assembly to cool to room temperature undisturbed overnight. Causality: Extremely slow cooling minimizes the rate of supersaturation generation, which is the key to growing large, high-quality crystals.[8][10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature well below their melting point.

Method 2: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals for X-ray diffraction, especially when material is scarce.[3][12] It works by slowly introducing an "anti-solvent" (in which the compound is insoluble) into a solution of the compound via the vapor phase.

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 3.2: Vapor Diffusion using Acetone/Hexane

-

Prepare Solution: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial (e.g., 1-dram).

-

Prepare Reservoir: In a larger vial or jar (e.g., 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Assemble: Carefully place the small inner vial inside the larger vial, ensuring the liquid levels are not in contact. Seal the outer vial tightly. Causality: The more volatile anti-solvent (hexane) will slowly diffuse into the good solvent (acetone), gradually reducing the compound's solubility and inducing crystallization.[13]

-

Incubate: Leave the sealed system undisturbed in a location with a stable temperature for several days to weeks.

-

Harvest: Once suitable crystals have formed, carefully remove the inner vial and pipette away the mother liquor.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

| "Good" Solvent (Higher Boiling Point) | "Anti-Solvent" (Lower Boiling Point) |

| Toluene | Hexane |

| Tetrahydrofuran (THF) | Pentane |

| Dichloromethane (DCM) | Diethyl Ether |

| Acetonitrile | Diethyl Ether |

| Methanol | Diethyl Ether |

Method 3: Slow Evaporation

While simple, slow evaporation can be effective, particularly with solvents that have moderate volatility.[12] The concentration of the solute increases as the solvent evaporates, leading to crystallization.

Protocol 3.3: Slow Evaporation from a Toluene/Hexane Mixture

-

Dissolution: Dissolve the compound in a good solvent (e.g., toluene) to near saturation at room temperature.

-

Add Co-solvent: Add a small amount of a more volatile anti-solvent (e.g., 10-20% v/v of hexane) until the solution becomes faintly turbid. Re-clarify the solution by adding a few drops of the good solvent (toluene). Causality: Starting from a mixed solvent system near the saturation point reduces the time required for evaporation to induce crystallization.[11]

-

Evaporation: Place the solution in a vial and cover it with paraffin film. Pierce the film with a needle 1-3 times. Causality: The number and size of the holes control the rate of evaporation. A slower rate is almost always better for crystal quality.[12]

-

Incubate & Harvest: Leave the vial undisturbed for several days. Harvest the crystals once they have formed.

Part 4: Troubleshooting Common Crystallization Problems

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Oiling Out | Solution is too concentrated; Cooling is too rapid; Compound has a low melting point or impurities are present. | Dilute the solution slightly with more hot solvent; Ensure a much slower cooling rate (use a Dewar or insulated box); Re-purify the starting material. |

| Microcrystals/Powder | Nucleation rate is too high; Cooling is too rapid; Presence of particulate impurities. | Reduce the rate of supersaturation (slower cooling, slower evaporation/diffusion); Perform a hot filtration to remove nucleation sites; Reduce the initial concentration.[11] |

| No Crystals Form | Solution is not sufficiently supersaturated; Compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some solvent before cooling; For slow cooling, place the solution in a colder environment (refrigerator/freezer) after slow cooling to RT; Add a seed crystal.[11] |

| Polymorphism | Different crystallization conditions (solvent, temperature, saturation) can favor different crystal forms.[7] | This is a complex issue. Systematically vary the solvent and crystallization method. Characterize each solid form obtained using techniques like DSC, XRD, and IR spectroscopy to identify different polymorphs.[1] |

Conclusion

The crystallization of 6-chloro-5-fluoro-3-methylindole derivatives is a controllable and reproducible scientific process, not an art. By systematically evaluating solvent systems, carefully selecting and optimizing the crystallization method, and understanding the causal relationships between experimental parameters and outcomes, researchers can consistently produce high-purity crystalline material with the desired solid-state properties. This structured approach is indispensable for accelerating drug development timelines and ensuring the quality and reliability of these vital pharmaceutical compounds.

References

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (Note: This is a representative reference for the general guide content, original URL found in a general guide). Retrieved from a general guide: [Link]

- Wadsworth, et al. (2014). Crystallization process of tricyclic indole derivatives. Google Patents (WO2014083113A1).

-

Das, S., et al. (2021). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development. (Note: This is a representative reference for the concept, the original link is to a ResearchGate request). Retrieved from [Link]

-

Mitchell, L. F., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1388–1400. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Factors Affecting Crystallization. Retrieved from [Link]

-

IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]

-

VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Thorp-Greenwood, F. L. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(2), 119-143. Retrieved from [Link]

-

Torres, F. M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17345–17355. Retrieved from [Link]

-

H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

-

Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2691-2710. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Trade Science Inc. (2011). An efficient and scalable synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(2). Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

-

Zhang, Q., et al. (2018). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. Dyes and Pigments, 158, 459-466. (Note: This is a representative reference for the concept, the original link is to a ResearchGate page). Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

- Google Patents. (n.d.). KR20080007649A - Crystallization of Indole Derivatives Having Piperidine Rings and Methods for Producing the Same.

- Google Patents. (n.d.). EP2943195A1 - Crystallization process of tricyclic indole derivatives.

-

Liu, C., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F, 68(Pt 5), 556–559. Retrieved from [Link]

-

Chen, S., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(7), 2330–2340. Retrieved from [Link]

- Google Patents. (n.d.). MX2015006871A - Crystallization process of tricyclic indole derivatives.

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

-

Guedes, A., et al. (2020). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 25(21), 5179. Retrieved from [Link]

-

Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

-

X-Ray Crystallography Lab, University of Florida. (n.d.). How to Grow Crystals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. helgroup.com [helgroup.com]

- 3. unifr.ch [unifr.ch]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 8. edu.rsc.org [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. crystallisation.pbworks.com [crystallisation.pbworks.com]

- 11. How To [chem.rochester.edu]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growing Crystals [web.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-Fluoro-3-Methylindole

[1]

Executive Summary & Core Directive

This guide addresses the synthesis of 6-chloro-5-fluoro-3-methylindole , a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., c-Met, ALK pathways).[1] While the Fischer Indole Synthesis is the industry standard for this scaffold, the specific substitution pattern (3-Cl, 4-F on the hydrazine precursor) introduces severe regioselectivity challenges and polymerization risks .[1]

This document is not a textbook review; it is a troubleshooting manual designed for researchers experiencing low yields (<40%) or difficult purification profiles.

The Validated Protocol (The "Gold Standard")

Do not start with free propionaldehyde.[2] The primary cause of "tar" formation in this reaction is the self-aldol condensation of the aldehyde before it can react with the hydrazine.

Reaction Scheme

Precursors: (3-Chloro-4-fluorophenyl)hydrazine Hydrochloride + Propionaldehyde Diethyl Acetal.[1]

Catalyst: Zinc Chloride (

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Fischer Cyclization:

-

Workup:

Mechanistic Visualization & Regioselectivity[1]

The most frequent user query concerns the formation of the unwanted 4-chloro-5-fluoro-3-methylindole isomer.

The Regioselectivity Bifurcation

The starting material, 3-chloro-4-fluorophenylhydrazine , has two ortho positions available for the [3,3]-sigmatropic rearrangement:

-

Position 2 (Ortho to Cl): Sterically hindered.[1][2] Leads to the 4-chloro isomer.

-

Position 6 (Ortho to H): Less hindered.[1][2] Leads to the desired 6-chloro isomer.

While sterics favor the 6-chloro product (approx. 4:1 to 9:1 ratio depending on conditions), the electronic effect of the fluorine (para to the 6-position) can deactivate the ring, making the reaction sluggish.[1]

Figure 1: Mechanistic pathway highlighting the regioselectivity bifurcation point.[1] Path B is favored due to steric repulsion between the chlorine atom and the forming C-C bond in Path A.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Uncontrolled polymerization of propionaldehyde or oxidative degradation of the hydrazine. Corrective Action:

-

Switch to Acetal: If using free propionaldehyde, stop. Switch to propionaldehyde diethyl acetal . It releases the aldehyde slowly, preventing self-condensation [1].[1][2]

-

Inert Atmosphere: Halogenated phenylhydrazines are sensitive to oxidation. Run the reaction under strict Nitrogen or Argon.

-

Acid Choice: If using Polyphosphoric Acid (PPA), the high viscosity creates hot spots.[1][2] Switch to 4%

in Ethanol for better thermal control.

Issue 2: "I cannot separate the 4-chloro and 6-chloro isomers."

Diagnosis: These isomers have very similar polarities. Corrective Action:

-

Crystallization over Column: Do not rely solely on silica chromatography. The 6-chloro isomer is typically more symmetrical and crystalline.

-

Solvent System: Try recrystallization from Heptane/Toluene (9:1) . The 6-chloro isomer often precipitates first.

-

-

Chemical Separation: If separation is impossible, consider proceeding to the next step (e.g., N-alkylation or formylation).[1][2] The steric difference at the N1 position (flanked by H in the 6-Cl isomer vs. Cl in the 4-Cl isomer) often makes the derivatives easier to separate.

Issue 3: "Yield is stuck at 20-30%."

Diagnosis: Incomplete cyclization or loss of ammonia is stalling. Optimization Table:

| Variable | Recommendation | Why? |